

detailed protocol for 4-Amino-2-hydroxypyrimidine-5-carbonitrile synthesis

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Compound of Interest

Compound Name: 4-Amino-2-hydroxypyrimidine-5-carbonitrile

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An Application Note for the Synthesis of **4-Amino-2-hydroxypyrimidine-5-carbonitrile**

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of **4-Amino-2-hydroxypyrimidine-5-carbonitrile** (CAS 16462-28-5), a pivotal heterocyclic building block.^[1] Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs.^{[3][4]} This protocol details a robust and efficient one-pot cyclocondensation reaction between urea and ethoxymethylenemalononitrile (EMMN) under basic conditions. We will elucidate the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety precautions, and discuss methods for purification and characterization. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering both practical instructions and the theoretical basis for procedural choices.

Reaction Scheme and Mechanism

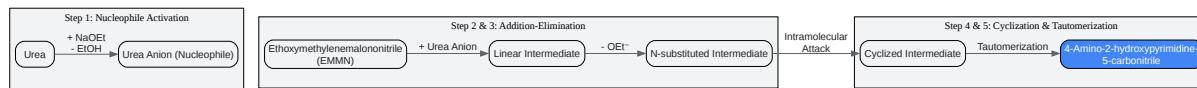
The synthesis proceeds via a base-catalyzed cyclocondensation reaction. The pyrimidine ring is constructed from two key synthons: urea, which provides the N1-C2-N3 backbone, and ethoxymethylenemalononitrile, which contributes the C4-C5-C6 fragment.

Overall Reaction:

Mechanistic Rationale

The reaction mechanism can be understood as a sequence of nucleophilic addition, elimination, and intramolecular cyclization steps. The use of a strong base, such as sodium ethoxide, is crucial as it deprotonates urea, significantly enhancing its nucleophilicity and initiating the reaction cascade.

- Nucleophile Activation: Sodium ethoxide deprotonates a nitrogen atom on the urea molecule, forming a potent urea anion.
- Michael Addition: The urea anion acts as a nucleophile and attacks the electron-deficient β -carbon of the α,β -unsaturated nitrile system in ethoxymethylenemalononitrile. This conjugate addition forms a linear intermediate.
- Elimination: The intermediate rapidly eliminates an ethoxide ion to form an N-substituted aminomethylenemalononitrile derivative.
- Intramolecular Cyclization (Annulation): The terminal amino group of the urea moiety then performs an intramolecular nucleophilic attack on the nitrile carbon, initiating the ring-closing step.
- Tautomerization: A final proton transfer and tautomerization yield the stable aromatic **4-Amino-2-hydroxypyrimidine-5-carbonitrile** product. The compound exists in tautomeric equilibrium with its keto form, 4-amino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile.



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